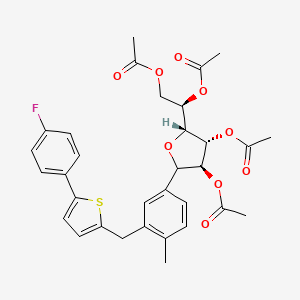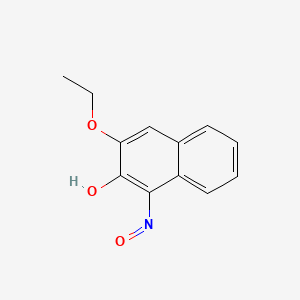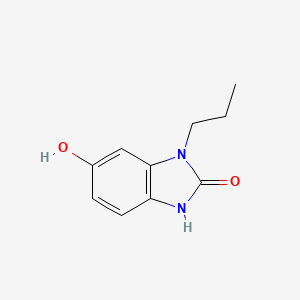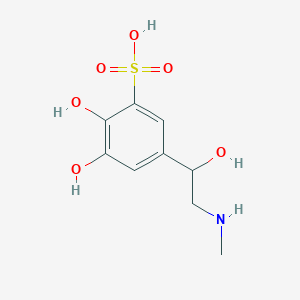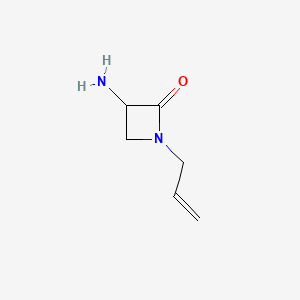
2-Azetidinone, 3-amino-1-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-prop-2-enylazetidin-2-one is a synthetic organic compound belonging to the azetidinone family Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-prop-2-enylazetidin-2-one typically involves the Staudinger reaction, which is a [2+2] cycloaddition reaction between an imine and a ketene. The general procedure includes the following steps:
Formation of the Imine: An aldehyde or ketone reacts with an amine to form an imine.
Cycloaddition Reaction: The imine reacts with a ketene in the presence of a base such as triethylamine to form the azetidinone ring.
For example, the reaction of imines with 3,3-dimethylacryloyl chloride under Staudinger reaction conditions with triethylamine as the base can yield 3-Amino-1-prop-2-enylazetidin-2-one .
Industrial Production Methods
Industrial production methods for 3-Amino-1-prop-2-enylazetidin-2-one would likely involve scaling up the Staudinger reaction. This would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-prop-2-enylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidinone ring.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-prop-2-enylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It has been studied for its antiproliferative activity against cancer cells.
Biological Research: The compound can be used to study cell cycle effects and apoptosis in cancer cells.
Industrial Applications: It can be used as a building block for the synthesis of more complex molecules in pharmaceutical research.
Mechanism of Action
The mechanism of action of 3-Amino-1-prop-2-enylazetidin-2-one involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This disruption of tubulin polymerization leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Comparison
3-Amino-1-prop-2-enylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activity. Compared to 3-Allylazetidin-2-one and 3-(Buta-1,3-dien-1-yl)azetidin-2-one, it has shown more potent antiproliferative activity in certain cancer cell lines .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-amino-1-prop-2-enylazetidin-2-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-8-4-5(7)6(8)9/h2,5H,1,3-4,7H2 |
InChI Key |
IMCAXFJLBCTYCK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



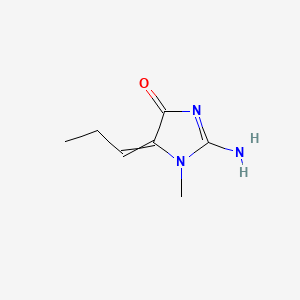
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
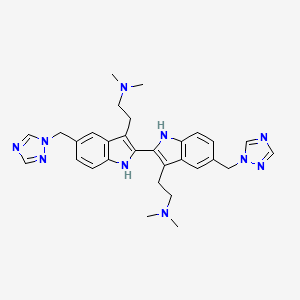
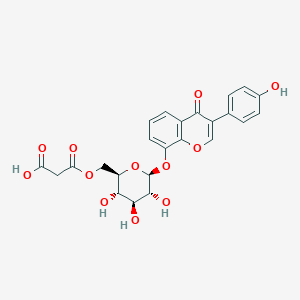
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
